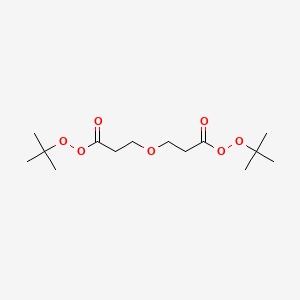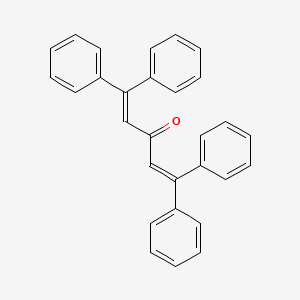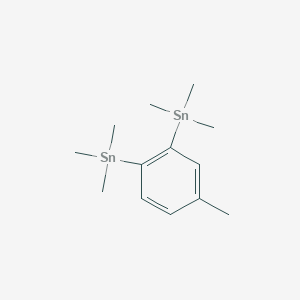
Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-]: is a chemical compound with the molecular formula C13H24Sn2 . This compound is characterized by the presence of two tin (Sn) atoms bonded to a 4-methyl-1,2-phenylene group, with each tin atom further bonded to three methyl groups. It is a member of the organotin compounds, which are known for their diverse applications in various fields, including organic synthesis and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] typically involves the reaction of 4-methyl-1,2-phenylenediamine with trimethyltin chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups attached to the tin atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin halides.
科学研究应用
Chemistry: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry: In the industrial sector, it is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics .
作用机制
The mechanism of action of Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] involves its ability to form stable complexes with other molecules. The tin atoms in the compound can coordinate with various ligands, facilitating reactions such as catalysis and stabilization. The molecular targets and pathways involved depend on the specific application, such as catalysis in polymerization or stabilization in plastic production .
相似化合物的比较
Stannane, (4-methyl-1,2-phenylene)bis[dimethyl-]: Similar structure but with two methyl groups instead of three.
Stannane, (4-methyl-1,2-phenylene)bis[triethyl-]: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] is unique due to its specific combination of tin atoms and methyl groups, which provides distinct reactivity and stability compared to other organotin compounds. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
14275-63-9 |
|---|---|
分子式 |
C13H24Sn2 |
分子量 |
417.7 g/mol |
IUPAC 名称 |
trimethyl-(4-methyl-2-trimethylstannylphenyl)stannane |
InChI |
InChI=1S/C7H6.6CH3.2Sn/c1-7-5-3-2-4-6-7;;;;;;;;/h3,5-6H,1H3;6*1H3;; |
InChI 键 |
VTCAMVGTSNAKAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)[Sn](C)(C)C)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


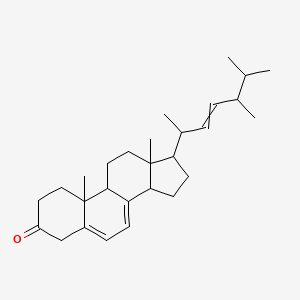

![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)

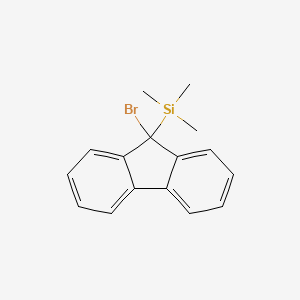
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
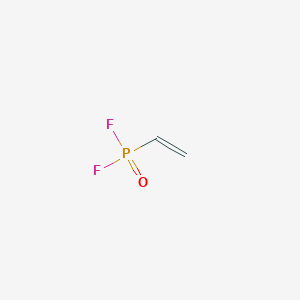
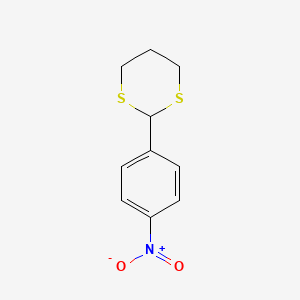

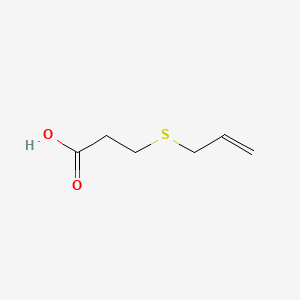
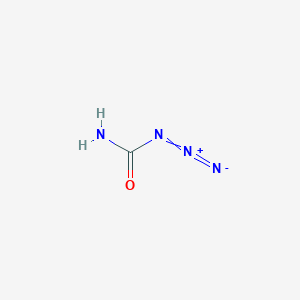
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
